2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid;hydrochloride
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Overview
Description
“2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid;hydrochloride” is a compound used in scientific research. It has a molecular weight of 232.69 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-3-(5-cyanothiophen-3-yl)propanoic acid hydrochloride . The InChI code for this compound is 1S/C8H8N2O2S.ClH/c9-3-6-1-5(4-13-6)2-7(10)8(11)12;/h1,4,7H,2,10H2,(H,11,12);1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 232.69 . It is a powder that is stored at room temperature .Scientific Research Applications
Fluorescence Derivatization and Sensing
2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid; hydrochloride and its derivatives have been explored for their potential in fluorescence derivatization and sensing. For instance, 3-(Naphthalen-1-ylamino)propanoic acid, a compound structurally similar to 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid; hydrochloride, has been successfully coupled with amino acids to evaluate its applicability as a fluorescent derivatising agent. These derivatives exhibit strong fluorescence, making them useful for biological assays (Frade et al., 2007).
Solar Cell Applications
The compound's derivatives have found applications in molecular engineering of organic sensitizers for solar cell applications. Novel organic sensitizers that include structural features similar to 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid; hydrochloride have demonstrated unprecedented efficiency in converting incident photons to current, showcasing the potential of these compounds in enhancing solar cell performance (Kim et al., 2006).
Corrosion Inhibition
Schiff bases derived from L-Tryptophan, including compounds structurally related to 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid; hydrochloride, have been investigated for their corrosion inhibition properties on stainless steel in acidic environments. These studies reveal the potential of such compounds in protecting metal surfaces from corrosion, highlighting their practical applications in material science (Vikneshvaran & Velmathi, 2017).
Dyeing Performance and Electronic Spectrum Modification
Research has explored the post-modification of thiophene-based azo dyes, incorporating structures akin to 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid; hydrochloride. This modification strategy aims to enhance the π-conjugated system, solubility, and electronic spectrum of the dyes, improving their performance in dyeing applications (Xu et al., 2016).
Safety and Hazards
properties
IUPAC Name |
2-amino-3-(5-cyanothiophen-3-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S.ClH/c9-3-6-1-5(4-13-6)2-7(10)8(11)12;/h1,4,7H,2,10H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBHCCBXIZIONK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CC(C(=O)O)N)C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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